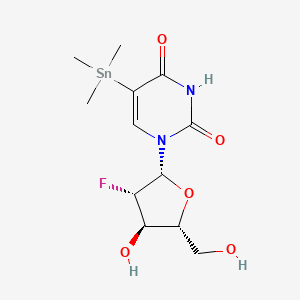
5-Trimethylstannyl-1-(2-deoxy-2-fluoro-b-D-arabinofuranosyl)uracil
Übersicht
Beschreibung
5-Trimethylstannyl-1-(2-deoxy-2-fluoro-b-D-arabinofuranosyl)uracil is a synthetic nucleoside analogue. This compound is notable for its potential applications in antiviral research and gene imaging. It is characterized by the presence of a trimethylstannyl group attached to the uracil base, which is further linked to a modified sugar moiety.
Wirkmechanismus
Target of Action
It is known to be a remarkably efficacious antiviral nucleoside analogue , suggesting that it likely targets viral polymerases .
Mode of Action
Given its classification as an antiviral nucleoside analogue , it is plausible that it interferes with the replication of viral RNA or DNA by incorporating into the growing nucleic acid chain, causing premature termination.
Biochemical Pathways
As an antiviral nucleoside analogue , it likely impacts the viral replication pathway by inhibiting the function of viral polymerases.
Pharmacokinetics
The pharmacokinetics of this compound have been studied in Kunming mice . Biological experiments exhibited rapid clearance of the compound from the blood pool . The compound was mostly excreted by kidneys .
Result of Action
Given its classification as an antiviral nucleoside analogue , it is likely that it inhibits viral replication, thereby preventing the spread of the virus within the host organism.
Action Environment
The compound was found to be stable in normal human serum and saline at 37°c , suggesting that it may be stable under physiological conditions.
Biochemische Analyse
Biochemical Properties
5-Trimethylstannyl-1-(2-deoxy-2-fluoro-b-D-arabinofuranosyl)uracil plays a significant role in biochemical reactions by acting as an antiviral agent. It exhibits high selectivity for viral polymerases, which are enzymes responsible for the replication of viral RNA. The compound interacts with these polymerases, inhibiting their activity and thus preventing the replication of the virus . Additionally, it may interact with other biomolecules such as nucleic acids, further contributing to its antiviral properties.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by interfering with cell signaling pathways and gene expression. The compound’s interaction with viral polymerases disrupts the normal replication process of the virus, leading to a decrease in viral load within infected cells. This disruption can also affect cellular metabolism, as the cells attempt to counteract the viral inhibition .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with viral polymerases. By binding to these enzymes, the compound inhibits their activity, preventing the synthesis of viral RNA. This inhibition leads to a cascade of effects, including the suppression of viral gene expression and the disruption of viral replication. Additionally, the compound may induce changes in the expression of host cell genes, further contributing to its antiviral activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability in various conditions, maintaining its antiviral activity for extended periods. It may undergo degradation under certain conditions, leading to a decrease in its efficacy. Long-term studies have shown that the compound can have lasting effects on cellular function, with some cells exhibiting altered metabolic activity even after the compound has been cleared .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits viral replication without causing significant toxicity. At higher doses, toxic effects may be observed, including damage to vital organs and disruption of normal cellular processes. Threshold effects have been identified, indicating the importance of optimizing dosage to achieve maximum efficacy with minimal adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its activation and subsequent antiviral activity. The compound’s metabolism can affect metabolic flux and the levels of various metabolites within the cell. Understanding these pathways is crucial for optimizing the compound’s efficacy and minimizing potential side effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity. The compound’s distribution patterns can vary depending on the tissue type and the presence of specific transport mechanisms .
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can enhance its antiviral activity by concentrating the compound in areas where viral replication occurs .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Trimethylstannyl-1-(2-deoxy-2-fluoro-b-D-arabinofuranosyl)uracil involves several steps. One notable method includes the radioiodination of the compound to prepare 125I-labeled derivatives. The process typically involves the following steps :
Radioiodination: The compound is labeled with radioiodine (125I) using a rotary evaporation method to remove excess methanol.
Purification: The reactant is purified through a Sep-Pak C18 reversal phase column.
Radiochemical Purity and Stability: The radiochemical purity and in vivo stability are determined using silica gel thin layer chromatography (TLC).
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the described synthetic route can be scaled up for industrial applications, ensuring high radiochemical purity and stability.
Analyse Chemischer Reaktionen
Types of Reactions
5-Trimethylstannyl-1-(2-deoxy-2-fluoro-b-D-arabinofuranosyl)uracil undergoes various chemical reactions, including:
Substitution Reactions: The trimethylstannyl group can be substituted with other functional groups.
Oxidation and Reduction: These reactions can modify the uracil base or the sugar moiety.
Common Reagents and Conditions
Common reagents used in these reactions include:
Radioiodine (125I): For labeling purposes.
Methanol: Used in the rotary evaporation method.
Silica Gel: For thin layer chromatography.
Major Products Formed
The major products formed from these reactions include radiolabeled derivatives, which are used for imaging and research purposes .
Wissenschaftliche Forschungsanwendungen
5-Trimethylstannyl-1-(2-deoxy-2-fluoro-b-D-arabinofuranosyl)uracil has several scientific research applications :
Antiviral Research: It is used as an antiviral nucleoside analogue, showcasing selectivity for viral polymerases.
Gene Imaging: The compound is used in radio-labeling for reporter gene imaging, particularly in myocardial studies.
Biological Studies: It is used to study the biodistribution and clearance of radiolabeled compounds in vivo.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-β-D-Arabinofuranosyluracil: A similar nucleoside analogue used in antiviral research.
2’-Deoxy-2’-fluoro-5-methyl-1-β-D-arabinofuranosyluracil: Another nucleoside analogue used for imaging and antiviral purposes
Uniqueness
5-Trimethylstannyl-1-(2-deoxy-2-fluoro-b-D-arabinofuranosyl)uracil is unique due to its trimethylstannyl group, which allows for radioiodination and subsequent imaging applications. This feature distinguishes it from other nucleoside analogues that lack this functional group .
Eigenschaften
IUPAC Name |
1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-trimethylstannylpyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FN2O5.3CH3.Sn/c10-6-7(15)4(3-13)17-8(6)12-2-1-5(14)11-9(12)16;;;;/h2,4,6-8,13,15H,3H2,(H,11,14,16);3*1H3;/t4-,6+,7-,8-;;;;/m1..../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADAHQGOBSHHLQG-FNDYBIIPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Sn](C)(C)C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[Sn](C)(C)C1=CN(C(=O)NC1=O)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19FN2O5Sn | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801122958 | |
| Record name | 1-(2-Deoxy-2-fluoro-β-D-arabinofuranosyl)-5-(trimethylstannyl)-2,4(1H,3H)-pyrimidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801122958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
213136-14-2 | |
| Record name | 1-(2-Deoxy-2-fluoro-β-D-arabinofuranosyl)-5-(trimethylstannyl)-2,4(1H,3H)-pyrimidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=213136-14-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Deoxy-2-fluoro-β-D-arabinofuranosyl)-5-(trimethylstannyl)-2,4(1H,3H)-pyrimidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801122958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


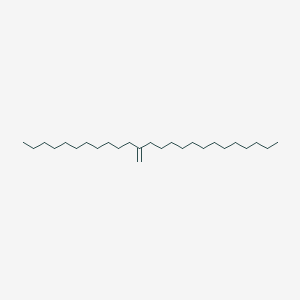
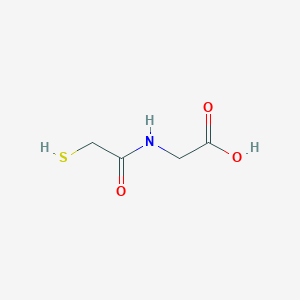
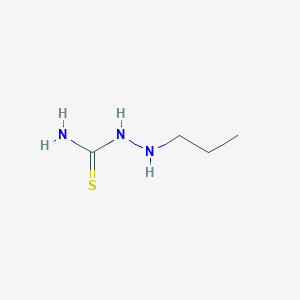
![3-Thiazolidineacetic acid, 5-[(3-ethyl-2-thiazolidinylidene)ethylidene]-4-oxo-2-thioxo-](/img/structure/B3368449.png)
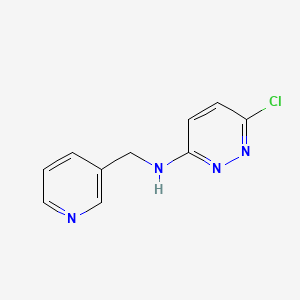
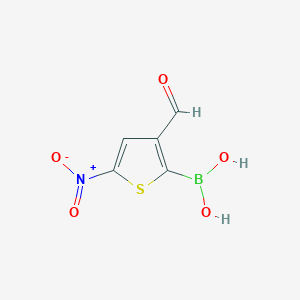
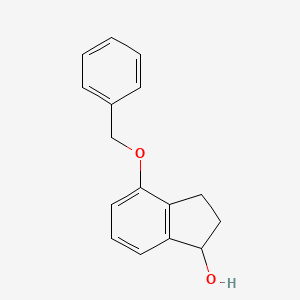

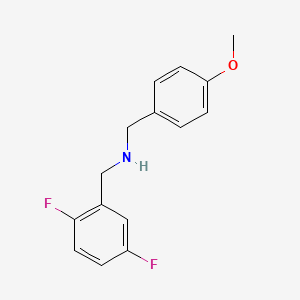
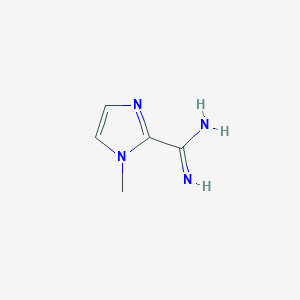
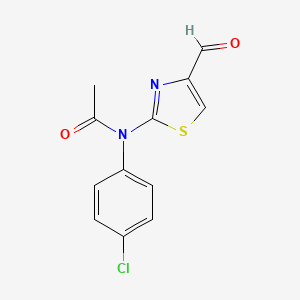
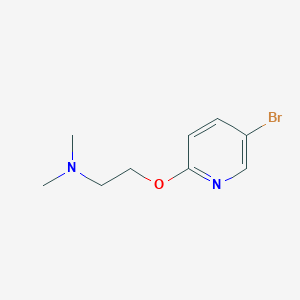
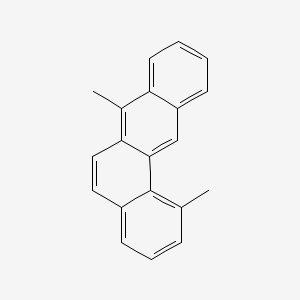
![3-Amino-3-[4-(diethylamino)phenyl]propanoic acid](/img/structure/B3368537.png)
